(2R)-2-methylazetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(2R)-2-methylazetidin-3-ol |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4?/m1/s1 |
InChI Key |
QIFJASJJDSEUFV-SYPWQXSBSA-N |
Isomeric SMILES |
C[C@@H]1C(CN1)O |
Canonical SMILES |
CC1C(CN1)O |
Origin of Product |
United States |
Synthetic Strategies for 2r 2 Methylazetidin 3 Ol and Stereochemically Defined Azetidinols
Foundational Strategies for Azetidine (B1206935) Ring Construction
The fundamental approaches to building the azetidine core can be divided into two main classes: constructing the ring from an acyclic, flexible precursor through intramolecular cyclization, or modifying a pre-existing cyclic structure through ring expansion or contraction.
Intramolecular Cyclization Approaches from Acyclic Precursors
Forming the strained four-membered ring from a linear molecule is a common and powerful strategy. This approach relies on carefully designed precursors that undergo efficient intramolecular reactions to forge the final C-N bond, creating the azetidine core.
A modern and highly effective method for constructing azetidines is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.org This strategy transforms a typically inert carbon-hydrogen bond into a carbon-nitrogen bond, directly forming the heterocyclic ring. organic-chemistry.org The process often employs a directing group, such as picolinamide (PA), attached to the amine substrate. organic-chemistry.orgnih.gov
The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The picolinamide directing group helps coordinate the palladium catalyst, which then activates a γ-C(sp³)–H bond. An oxidant, such as benziodoxole tosylate, oxidizes the Pd(II) center to a high-valent Pd(IV) species. rsc.org This is followed by a crucial reductive elimination step that forms the C–N bond and closes the azetidine ring, regenerating the Pd(II) catalyst. organic-chemistry.orgrsc.org These methods are notable for their use of low catalyst loading, inexpensive reagents, and predictable selectivity. organic-chemistry.orgnih.gov The reaction shows high functional group tolerance and can be used to construct a variety of complex polycyclic and spiro-quaternary azetidine scaffolds. acs.org
| Substrate Type | Key Reagents | Directing Group | Product Type | Reference |
|---|---|---|---|---|
| Aliphatic amine with γ-methyl C-H | Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂) | Picolinamide (PA) | 2-Substituted Azetidine | organic-chemistry.org |
| Cycloalkyl amine | Pd Catalyst, Oxidant | Picolinamide (PA) | Azabicyclo[4.2.0] skeleton | acs.org |
| (-)-cis-myrtanylamine | Pd Catalyst | Picolinamide (PA) | Azabicyclo[3.1.1] skeleton | acs.org |
| Linear amine with cyclic template | Pd(II) catalyst, Benziodoxole tosylate, AgOAc | Cyclic six-membered template | Functionalized Azetidine | rsc.org |
Another innovative cyclization strategy involves the intramolecular amination of organoboronates. This method provides access to azetidines, as well as larger pyrrolidine (B122466) and piperidine rings, from acyclic precursors. The key mechanistic step is a 1,2-metalate shift within an aminoboron "ate" complex. organic-chemistry.org In this process, a nitrogen-containing precursor equipped with a boronate ester is treated to form a boronate "ate" complex. This species then undergoes a rearrangement where an alkyl or aryl group migrates from the boron to an adjacent carbon, displacing a leaving group and facilitating the ring-closing C-N bond formation. This approach represents a distinct mechanism for intramolecular C-N coupling to access strained ring systems. organic-chemistry.org
Ring Manipulation Methodologies: Contraction and Expansion
Altering the size of an existing, more readily available ring system is a powerful alternative to de novo synthesis. These methodologies leverage the release of ring strain or directed rearrangements to either contract a five-membered ring or, more commonly, expand a three-membered ring to the desired four-membered azetidine.
Azetidin-2-ones, commonly known as β-lactams, are highly accessible chiral building blocks, famous for their role in penicillin and related antibiotics. The reduction of the β-lactam's carbonyl group offers a direct route to stereodefined azetidines. magtech.com.cn However, the reaction outcome is highly dependent on the reducing agent and the substituent on the lactam nitrogen.
Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to two competing pathways:
Direct Carbonyl Reduction : This pathway yields the desired azetidine, preserving the ring structure. This reaction is most predictable and efficient with N-unsubstituted β-lactams.
1,2-Fission of the Ring : This pathway involves the cleavage of the amide bond, leading to the formation of an acyclic γ-amino alcohol. This outcome is more common for β-lactams that have an electron-withdrawing group (like Boc or sulfonyl) or an aryl group on the nitrogen atom.
This dichotomy allows for selective synthesis; by choosing the appropriate N-substituent, chemists can direct the reduction towards either the desired azetidine or a ring-opened product, both of which can be valuable synthetic intermediates. The stereochemistry of the substituents on the starting β-lactam is typically retained in the final azetidine product, making this a valuable method for producing stereochemically defined azetidines. mdpi.com
The one-carbon ring expansion of readily available aziridines provides an elegant and increasingly popular route to functionalized azetidines. researchgate.net This strategy involves reacting an aziridine (B145994) with a one-carbon source, often a carbene or its equivalent, to generate a reactive intermediate that rearranges to the larger azetidine ring. nih.gov
Several distinct mechanisms have been developed to achieve this transformation:
Biocatalytic organic-chemistry.orgnih.gov-Stevens Rearrangement : Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the reaction between an aziridine and a diazo compound (a carbene precursor). nih.gov The enzyme generates an iron carbenoid, which reacts with the aziridine to form an aziridinium ylide intermediate. nih.gov This ylide undergoes a highly enantioselective organic-chemistry.orgnih.gov-Stevens rearrangement to yield the chiral azetidine. A significant advantage of this biocatalytic approach is its ability to suppress competing side reactions, such as cheletropic extrusion, which often plague traditional chemical catalysts. nih.govchemrxiv.org
Tertiary Amine-Catalyzed Expansion : N-tosylaziridines can be expanded to 2-aroyl-N-tosylazetidines using nitrogen ylides generated in situ from phenacyl bromide derivatives. rsc.org This reaction is catalyzed by a tertiary amine and can be performed in an aqueous system, offering a green chemistry approach. rsc.org
Rhodium-Carbene Mediated [3+1] Expansion : The reaction of strained bicyclic methylene aziridines with rhodium-bound carbenes results in a formal [3+1] ring expansion. This process proceeds through an aziridinium ylide intermediate, followed by a ring-opening/ring-closing cascade that efficiently transfers the chirality from the starting material to the highly substituted methylene azetidine product.
| Method | Catalyst/Reagent | Key Intermediate | Key Features | Reference |
|---|---|---|---|---|
| Biocatalytic Rearrangement | Engineered Cytochrome P450 | Aziridinium Ylide | High enantioselectivity (e.g., 99:1 er); suppresses side reactions. | nih.gov |
| Tertiary Amine Catalysis | Tertiary Amine (e.g., DABCO) | Nitrogen Ylide | Forms 2-aroylazetidines; can be run in aqueous media. | rsc.org |
| Rhodium-Carbene Reaction | Rhodium(II) acetate | Aziridinium Ylide | Efficient chirality transfer; forms highly substituted products. | researchgate.net |
Photochemical and Metal-Catalyzed Cascade Cyclizations
Photochemical and metal-catalyzed reactions offer powerful and often elegant routes to strained ring systems by leveraging the energy of light or the unique reactivity of metal catalysts to facilitate otherwise difficult transformations. These methods are particularly useful for constructing the azetidine core through cascade or cycloaddition processes.
The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct methods for synthesizing functionalized azetidines. nih.govresearchgate.net This reaction is the nitrogen-based analogue of the Paternò-Büchi reaction used for synthesizing oxetanes. nih.gov While conceptually straightforward, its application has faced challenges, including competing E/Z isomerization of the imine component upon photoexcitation. nih.gov
Historically, successful aza-Paterno-Büchi reactions often required UV light and utilized cyclic imines or specific imine equivalents like azauracils and quinoxalinones to prevent undesired relaxation pathways. nih.govresearchgate.net However, recent advancements have focused on using visible light-mediated triplet energy transfer, expanding the reaction's scope and improving its sustainability. springernature.comchemrxiv.org For instance, the Schindler group has developed protocols using visible light to mediate the intermolecular [2+2] cycloaddition of oximes and alkenes. springernature.comnih.gov This approach overcomes previous limitations by using 2-isoxazoline carboxylates, which can be activated by a visible-light photocatalyst, and react with a wide range of alkenes. researchgate.net
The reaction's utility has been demonstrated in the synthesis of complex molecules, such as epi-penaresidin B. nih.gov Density functional theory (DFT) computations have revealed that the success of this reaction often depends on a delicate balance between the desired [2+2] cycloaddition and potential side reactions like alkene dimerization. nih.gov Matching the frontier molecular orbital energies of the alkene and the acyclic oxime is crucial for lowering the transition-state energy and promoting the desired reactivity. nih.gov Both intermolecular and intramolecular versions of the aza-Paterno-Büchi reaction have been successfully employed to create diverse azetidine scaffolds. nih.gov
Table 1: Examples of Aza-Paterno-Büchi Reactions
| Imine Component | Alkene Component | Light Source | Catalyst/Sensitizer | Product Type | Yield | Reference |
| Cyclic Oximes | Alkenes | Visible Light | Triplet Energy Transfer Catalyst | Functionalized Azetidines | N/A | springernature.com |
| 2-Isoxazoline Carboxylates | Alkenes | Visible Light | Iridium-based photocatalyst | Functionalized Azetidines | N/A | researchgate.net |
| Acyclic Oximes | Alkenes | Visible Light | Triplet Energy Transfer Catalyst | Azetidines | N/A | nih.gov |
| Imine 43 | (Intramolecular) | UV Light | Acetone (sensitized) | Azetidine 44 | 80-85% | nih.gov |
Copper(I) catalysis provides a versatile platform for constructing azetidine derivatives through elegant cascade reactions. One notable strategy involves the skeletal rearrangement of O-propargylic oximes to afford azetidine nitrones. acs.orgresearchgate.netacs.org This process is initiated by a copper(I) catalyst, often in combination with a ligand like 2-aminopyridine, and proceeds through a sophisticated tandem sequence. acs.orgacs.org
The resulting azetidine nitrones are valuable synthetic intermediates. As 1,3-dipoles, they can readily participate in [3+2] cycloaddition reactions with dipolarophiles like alkynoates, enabling the construction of more complex heterocyclic systems. acs.orgresearchgate.net This methodology has been successfully applied to synthesize novel structures, including a [2.2]-paracyclophane-derived azetidine nitrone. acs.org
The photochemical Norrish-Yang cyclization of α-aminoacetophenones offers a direct and sustainable route to highly strained 3-azetidinols. nih.govuni-mainz.deresearchgate.net This intramolecular reaction is initiated by the absorption of light, typically UV, and proceeds through a characteristic 1,5-hydrogen atom transfer (HAT) from the carbon alpha to the nitrogen atom to the excited carbonyl oxygen. nih.govuni-mainz.de This HAT step generates a 1,4-biradical intermediate, which subsequently undergoes ring closure to form the azetidine ring. nih.govuni-mainz.de
The success of this cyclization is highly dependent on the nature of the protecting group on the nitrogen atom. nih.govresearchgate.net Studies have shown that a benzhydryl protecting group is particularly effective at orchestrating the photochemical cyclization and also facilitates subsequent functionalization steps. nih.govuni-mainz.de The modular synthesis of the α-aminoacetophenone precursors, typically from α-bromoacetophenones and disubstituted amines, allows for systematic variation and optimization of the reaction. nih.govuni-mainz.de
This method is a key part of a "build and release" strategy, where the strain energy built into the photochemically generated azetidinol (B8437883) intermediate is harnessed for subsequent ring-opening reactions. nih.govuni-mainz.de For example, the addition of electron-deficient ketones or boronic acids can trigger the ring opening of the strained azetidinol, leading to the synthesis of highly functionalized dioxolanes and 3-amino-1,2-diols. nih.govuni-mainz.de
Table 2: Influence of Nitrogen Protecting Group on Norrish-Yang Cyclization
| Entry | Protecting Group (PG) | Substrate | Conversion (%) | Yield of Azetidinol (%) | Reference |
| 1 | Tosyl (Ts) | 1a | 43 | 31 | researchgate.net |
| 2 | Mesyl (Ms) | 1e | >99 | 67 | researchgate.net |
| 3 | Phenyl (Ph) | 1h | 90 | 12 | researchgate.net |
| 4 | Benzyl (Bn) | 1k | >99 | <1 | researchgate.net |
| 5 | Benzhydryl (Bzh) | N/A | N/A | N/A | nih.govuni-mainz.de |
Multicomponent and Transition Metal-Catalyzed Reactions
Multicomponent reactions (MCRs) and transition metal-catalyzed cross-couplings provide efficient and atom-economical pathways to complex molecular architectures from simple starting materials. These strategies are well-suited for the construction of substituted azetidine rings.
The reaction between imines and isocyanides, in the absence of a carboxylic acid component typical of the Ugi reaction, provides a pathway to substituted azetidines. beilstein-journals.orgd-nb.info This process, often facilitated by a Lewis acid, involves the sequential addition of two isocyanide units to the carbon-nitrogen double bond of the imine, ultimately forming a 4-membered bis(imino)azetidine ring system. beilstein-journals.orgd-nb.info
The reaction scope has been explored with various imines and isocyanides. beilstein-journals.orgd-nb.info Generally, imines bearing electron-rich N-aryl groups exhibit higher reactivity. beilstein-journals.orgd-nb.info Conversely, strong electron-withdrawing groups on the N-aryl moiety of the imine can hinder the reaction, likely due to low conversion rates. beilstein-journals.orgd-nb.info The final step of the mechanism is believed to be a nucleophilic 4-exo-dig cyclization. d-nb.info This multicomponent approach represents an interesting ABB' process, where one molecule of the imine (A) reacts with two molecules of the isocyanide (B and B'). beilstein-journals.org
The Kinugasa reaction, a copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and a nitrone, is a well-established method for synthesizing β-lactams. researcher.lifeed.gov This reaction has been ingeniously incorporated into cascade sequences to build more complex molecular architectures, such as spiroazetidines. nih.gov
A notable example is the first copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction, which provides access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov This process allows for the construction of these important scaffolds, which are found in diverse bioactive compounds, in good yields and with high enantioselectivity. nih.gov While the synthesis of chiral spiro[azetidine-2,3'-indolines] was previously known, this cascade approach opened the door to the structurally distinct and unexplored spiro[azetidine-3,3'-indolines]. nih.gov The development of such cascade reactions, combining classic name reactions with modern catalytic C-C bond formations, represents a powerful strategy in heterocyclic synthesis. nih.govnih.gov
Stereoselective Synthesis of (2R)-2-methylazetidin-3-ol and Enantiomerically Pure Azetidinols
The creation of enantiomerically pure azetidinols is a key challenge that has been addressed through several innovative synthetic approaches. These methods are designed to introduce chirality in a controlled manner, leading to the desired stereoisomer in high enantiomeric excess.
Utilization of Chiral Auxiliaries in Azetidine Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. In the context of azetidine synthesis, chiral auxiliaries have been effectively used to produce enantiomerically pure products.
One notable example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a source of the nitrogen atom in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. The absolute configuration of one of the products was confirmed through X-ray crystallography, demonstrating the reliability of this approach. This strategy highlights how a single chiral molecule can impart stereochemical control during the formation of the azetidine ring. The stereochemistry of the resulting products can be compared with analogues of different ring sizes to understand the influence of the ring strain on the asymmetric induction.
Organocatalytic Approaches for Asymmetric Azetidinol Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the realm of azetidinol synthesis, organocatalysts have been employed to facilitate enantioselective reactions.
For instance, asymmetric thiourea and squaramide catalysis has been successfully applied to the synthesis of α-azetidinyl alkyl halides. This method allows for the creation of a tetrasubstituted chiral carbon center with high yields and enantioselectivities. The resulting products are versatile intermediates that can be further transformed into a variety of complex chiral molecules, including those with two adjacent stereocenters. A hydroquinine-derived bifunctional squaramide catalyst has proven effective in a cascade spiroannulation reaction to produce spirooxazolidines containing a pyrazolinone moiety with high enantioselectivity.
Asymmetric Intramolecular and Intermolecular Cyclization Strategies
Asymmetric cyclization reactions are a direct and efficient means of constructing chiral cyclic compounds like azetidinols. These strategies can be either intramolecular or intermolecular and often rely on photochemical or metal-catalyzed processes to achieve high levels of stereocontrol.
The Yang photocyclization is a photochemical reaction that involves the intramolecular hydrogen abstraction by an excited carbonyl group, followed by cyclization of the resulting biradical to form a cyclobutanol ring. This reaction has been adapted for the synthesis of azetidin-3-ol derivatives.
In a notable application, chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines undergo diastereoselective Yang photocyclization upon irradiation to yield azetidin-3-ol derivatives. The stereochemical outcome of the cyclization is dependent on the substituent on the nitrogen atom. For instance, N-benzyl derivatives lead to a single diastereomer, while N-allyl derivatives produce a mixture of two of the four possible diastereomers in moderate to good diastereomeric excess. Subsequent removal of the chiral auxiliary (the menthol appendage) affords enantiopure 2,3-disubstituted azetidin-3-ol derivatives. Simple protonation of the nitrogen in phenacyl amines has also been shown to enable the formation of azetidinols as single diastereomers via aza-Yang cyclization.
| Reactant Type | Diastereoselectivity | Product |
| N-benzyl derivatives | High (single diastereomer) | Enantiopure 2,3-disubstituted azetidin-3-ols |
| N-allyl derivatives | Moderate to good (two diastereomers) | Enantiopure 2,3-disubstituted azetidin-3-ols |
| Protonated phenacyl amines | High (single diastereomer) | Azetidinols |
Metal-catalyzed carbene insertion into an N-H bond is a powerful strategy for the formation of nitrogen-containing heterocycles. In the context of azetidinone (a precursor to azetidinols) synthesis, this approach has been utilized to achieve high stereoselectivity.
A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This reaction proceeds through the generation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. The use of a tert-butanesulfonyl protecting group is advantageous as it leverages chiral tert-butanesulfinimide chemistry and can be easily removed under acidic conditions. This method provides access to chiral azetidin-3-ones with high enantiomeric excess (typically >98% ee) and avoids the use of hazardous diazo compounds.
| Catalyst | Reactant | Key Intermediate | Product | Enantiomeric Excess |
| Gold | Chiral N-propargylsulfonamides | α-oxogold carbene | Chiral azetidin-3-ones | >98% ee |
Enantiocontrolled Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes
1-Azabicyclobutanes (ABBs) are highly strained molecules that can serve as valuable precursors for the synthesis of functionalized azetidines. The inherent ring strain of ABBs can be harnessed to drive stereospecific ring-opening reactions, providing a modular approach to complex azetidines.
A simple and programmable method has been developed to access complex, stereopure azetidines through the strain-release functionalization of pre-formed 1-azabicyclobutanes. This strategy allows for the parallel synthesis of stereodefined azetidines that would be challenging to produce through other means. It is hypothesized that enantiopure 2-substituted ABBs can undergo stereospecific ring-opening with a variety of nucleophiles. This approach has been applied to the synthesis of an enantiocontrolled azetidine library. The functionalization can be triggered by the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes, leading to the selective formation of 3-substituted azetidine intermediates.
Enantioselective Reduction Methods (e.g., of diketones)
The enantioselective reduction of prochiral ketones represents a powerful strategy for the synthesis of stereodefined alcohols, including substituted azetidin-3-ols. wikipedia.org This approach is crucial for establishing the desired stereochemistry at the C3 position of the azetidine ring. Various methods have been developed, ranging from chirally modified hydride reagents to catalytic systems, to achieve high levels of enantioselectivity.
One prominent catalytic method involves the use of oxazaborolidine catalysts, often referred to as CBS catalysts, in conjunction with borane as the reducing agent. nih.gov This system is well-regarded for its ability to deliver predictable absolute stereochemistry and high enantioselectivity in the reduction of a wide array of ketones. nih.gov To enhance practicality and reproducibility, methods for the in situ generation of these oxazaborolidine catalysts from chiral lactam alcohols and borane have been developed. This approach circumvents issues related to the degradation of isolated CBS catalysts during storage and has proven effective for challenging substrates. nih.govorganic-chemistry.org
The general mechanism for these reductions involves the coordination of the ketone to the Lewis acidic boron atom of the catalyst, followed by the intramolecular transfer of a hydride from the borane complex to the carbonyl carbon. The chiral environment created by the catalyst directs the hydride attack to one of the two enantiotopic faces of the ketone, resulting in the formation of a specific enantiomer of the alcohol.
| Method | Chiral Source | Reducing Agent | Key Features |
|---|---|---|---|
| Stoichiometric Reduction | Chirally modified LAH (e.g., with BINOL) or borohydrides | LiAlH₄ or NaBH₄ | High enantioselectivity but requires stoichiometric amounts of the chiral modifier. wikipedia.org |
| Catalytic Reduction (CBS) | Oxazaborolidine catalyst (e.g., from proline-derived amino alcohols) | Borane (BH₃) | Highly predictable stereochemical outcome and high enantioselectivity. nih.gov Can be generated in situ. organic-chemistry.org |
| Catalytic Transfer Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh) with chiral ligands | Isopropanol or formic acid | Uses inexpensive and readily available reducing agents. wikipedia.org |
For the synthesis of stereochemically defined azetidinols, the substrate would be a suitably N-protected azetidin-3-one. The choice of protecting group is critical to ensure compatibility with the reaction conditions and to avoid side reactions. The enantioselective reduction of this intermediate would then yield the desired chiral azetidin-3-ol. The stereochemical outcome is dictated by the specific enantiomer of the catalyst used. For instance, using a catalyst derived from (S)-amino acids typically yields one enantiomer of the alcohol, while the (R)-catalyst produces the other.
Direct Photochemical Modifications of Azetidine-2-carboxylic Acids
Photochemical reactions offer unique pathways for the synthesis and functionalization of complex molecules by accessing high-energy intermediates under mild conditions. nih.gov In the context of azetidine synthesis, photochemical strategies, such as the aza Paternò–Büchi reaction, have emerged as powerful tools for constructing the strained four-membered ring with a high degree of functionalization. acs.orgrsc.orgnih.gov
The aza Paternò–Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. nih.govresearchgate.net Visible-light-mediated versions of this reaction have been developed, surmounting previous limitations and providing a mild route to functionalized azetidines. nih.gov These reactions often employ a photocatalyst that, upon excitation with visible light, transfers energy to one of the reactants (typically the alkene), promoting it to a triplet state. This excited species then reacts with the ground-state imine partner to form the azetidine ring. nih.gov
While not a direct modification of azetidine-2-carboxylic acids themselves, photochemical methods can be used to synthesize precursors or analogues. For instance, a photochemical Norrish–Yang cyclization of α-aminoacetophenones can produce highly strained azetidinols as intermediates. nih.gov This process involves a 1,5-hydrogen abstraction followed by radical recombination to form the azetidine ring. nih.gov
Another related area involves the photochemical decarboxylation of proline, an azetidine-2-carboxylic acid analogue. clockss.org Photo-irradiation of proline in the presence of a sensitizer like rose bengal can lead to decarboxylation to form Δ¹-pyrroline. clockss.org This type of reaction highlights the potential for photochemical methods to initiate decarboxylation, which could be coupled with other transformations to functionalize the azetidine ring at the C2 position. While direct photochemical modification of the carboxyl group of azetidine-2-carboxylic acid to install a methyl group as in this compound is not a commonly cited specific strategy, the principles of photochemistry offer potential routes for such transformations, for example, through radical intermediates generated photochemically.
| Reaction Type | Reactants | Product | Mechanism Highlight |
|---|---|---|---|
| Aza Paternò–Büchi Reaction | Imine and Alkene | Functionalized Azetidine | Visible-light-induced [2+2] cycloaddition via triplet energy transfer. nih.gov |
| Norrish–Yang Cyclization | α-Aminoacetophenones | Azetidinol | Intramolecular 1,5-hydrogen abstraction followed by cyclization. nih.gov |
| Photosensitized Decarboxylation | Proline and Sensitizer | Δ¹-Pyrroline | Type I photooxidation leading to a cation radical and subsequent CO₂ loss. clockss.org |
These photochemical strategies underscore the potential for light-mediated reactions to construct and modify the azetidine core, providing access to structures that may be challenging to synthesize using traditional thermal methods. acs.orgchemrxiv.org
Synthesis of Key Precursors and Intermediates for Substituted Azetidinols
Regio- and Stereoselective Preparation of Substituted Azetidin-3-ol Precursors
The synthesis of substituted azetidin-3-ols with defined stereochemistry relies heavily on the ability to prepare key precursors with high regio- and stereocontrol. A common and effective strategy involves the intramolecular cyclization of γ-amino alcohol derivatives where the nitrogen atom displaces a leaving group at the γ-position.
One powerful approach is the regio- and diastereoselective synthesis from simple building blocks like chiral epoxides. For example, chiral 3,4-epoxy amines can serve as excellent precursors. The intramolecular aminolysis of these epoxides can be catalyzed by Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), to promote a regioselective attack of the amine at the C3 position of the epoxide, leading to the formation of the azetidine ring. nih.gov The stereochemistry of the starting epoxide directly translates to the stereochemistry of the resulting azetidin-3-ol. This method tolerates a variety of acid-sensitive and Lewis basic functional groups, enhancing its utility. nih.gov
Another strategy involves the stereoselective reduction of β-lactams (azetidin-2-ones). For instance, a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been developed via the NaBH₄-promoted reduction of C3-functionalized azetidin-2-ones, which affords trans-azetidines. rsc.org
Furthermore, copper-catalyzed three-component reactions of azetines with diboron reagents and allyl electrophiles can generate highly substituted azetidines. This method provides products with complete regio-, enantio-, and diastereoselectivity, installing versatile boryl and allyl groups that can be further transformed. acs.org
Synthetic Routes to Azetidin-3-one Intermediates
Azetidin-3-ones are versatile intermediates that can be readily converted to azetidin-3-ols via reduction. nih.gov Several synthetic routes to these key intermediates have been established.
A classical approach involves the cyclization of α-amino-α'-diazo ketones, though this method can be limited by low yields and the hazardous nature of diazo compounds. nih.gov A more recent and flexible synthesis involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov In this method, reactive α-oxogold carbene intermediates are generated, which then undergo intramolecular N-H insertion to form the azetidin-3-one ring. The use of a chiral sulfinamide auxiliary allows for the preparation of chiral azetidin-3-ones with high enantiomeric excess. nih.govnih.gov
Another route starts from 1-benzylazetidin-3-ol, which can be oxidized to the corresponding azetidin-3-one. A common method employs oxidation with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). scienceopen.com The resulting N-benzyl-azetidin-3-one can then be N-deprotected and re-protected with a more suitable group, such as Boc, for further transformations.
| Starting Material | Key Reaction | Advantages | Disadvantages |
|---|---|---|---|
| α-Amino-α'-diazo ketones | Acid or metal-catalyzed decomposition | Broad substrate scope | Low yields, hazardous diazo reagents. nih.gov |
| N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | High enantioselectivity, avoids toxic reagents. nih.govnih.gov | Requires precious metal catalyst. |
| 1-Benzylazetidin-3-ol | TEMPO-mediated oxidation | Utilizes readily available starting materials. scienceopen.com | Requires subsequent deprotection/re-protection steps. |
Industrial Scale Preparation of Azetidin-3-ol Intermediates
For industrial applications, synthetic routes must be scalable, cost-effective, and environmentally benign. The preparation of key intermediates like N-Boc-azetidin-3-ol has been optimized for large-scale production.
A widely used industrial synthesis starts from the reaction of epichlorohydrin (2-(chloromethyl)oxirane) with a protected amine, such as benzylamine. scienceopen.comnih.gov This initial reaction forms a halo-amino alcohol intermediate. The subsequent cyclization is typically induced by a base, such as sodium carbonate, in an aqueous medium to form 1-benzylazetidin-3-ol. nih.govgoogle.com
The benzyl protecting group can then be removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.com This debenzylation step yields the free azetidin-3-ol. Finally, the nitrogen is protected with the tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) to afford the final, stable intermediate, N-Boc-3-azetidinol. chemicalbook.combiosynth.com This multi-step process has been successfully scaled to produce multi-kilogram quantities of the target intermediate.
| Step | Reactants | Product | Key Conditions |
|---|---|---|---|
| 1 | Epichlorohydrin, Benzylamine | 1-Benzyl-3-chloro-2-propanol | Aqueous medium, controlled temperature (0-5 °C). nih.gov |
| 2 | 1-Benzyl-3-chloro-2-propanol | 1-Benzylazetidin-3-ol | Base-mediated cyclization (e.g., Na₂CO₃), reflux. nih.gov |
| 3 | 1-Benzylazetidin-3-ol | Azetidin-3-ol | Catalytic hydrogenation (H₂, Pd/C). chemicalbook.com |
| 4 | Azetidin-3-ol, Di-tert-butyl dicarbonate | N-Boc-azetidin-3-ol | Base, standard protection conditions. chemicalbook.com |
Emerging Synthetic Strategies for Highly Functionalized and Stereodefined Azetidines
The synthesis of azetidines continues to be an active area of research, with new methods emerging that offer improved efficiency, selectivity, and access to novel substitution patterns. These strategies are critical for expanding the chemical space of azetidine-containing compounds for various applications.
One significant area of advancement is the use of C-H functionalization. These methods allow for the direct modification of existing C-H bonds on the azetidine ring, providing a highly atom-economical route to complex derivatives. For example, directing groups at the C2 position of stereodefined azetidines can promote cis-selective functionalization at the C3 position. acs.org
Photochemical methods, particularly visible-light-mediated reactions, are also at the forefront of emerging strategies. The aza Paternò–Büchi reaction, or [2+2] photocycloaddition of imines and alkenes, has been refined to proceed under mild, visible-light conditions, enabling the synthesis of densely functionalized azetidines with high stereocontrol. acs.orgnih.gov This approach is scalable and provides access to novel azetidine-based materials. acs.orgchemrxiv.org
Ring-expansion and ring-contraction reactions are also being explored. For instance, aziridines can undergo thermal isomerization or [3+1] cycloaddition reactions with isocyanides to yield azetidine derivatives. rsc.org Conversely, ring contractions of larger heterocyclic systems can also provide access to the strained four-membered ring.
Finally, novel catalytic systems continue to be developed. This includes methods for the enantioselective synthesis of 2,3-disubstituted azetidines via copper-catalyzed boryl allylation of azetines, which proceeds with excellent control over multiple stereocenters. acs.org Such methods provide access to chiral azetidines with versatile functional handles that were previously difficult to obtain. acs.org These cutting-edge strategies are paving the way for the synthesis of a new generation of highly functionalized and stereochemically complex azetidines.
Reactivity Profiles and Chemical Transformations of 2r 2 Methylazetidin 3 Ol and Substituted Azetidinols
Ring-Opening Reactions of Strained Azetidine (B1206935) Systems
The significant strain energy within the azetidine ring makes it susceptible to cleavage under various conditions, leading to the formation of more stable, acyclic structures. This propensity for ring-opening is a central feature of azetidine chemistry.
The ring-opening of azetidines can be initiated by a variety of nucleophiles. The regioselectivity of this process is influenced by the substitution pattern on the azetidine ring and the nature of the activating group on the nitrogen atom. For N-activated azetidines, such as N-tosylaziridines, the ring-opening is a widely studied transformation for generating functionalized organic compounds. While non-activated azetidines are generally less reactive towards nucleophiles, activation of the ring, often through N-substitution with an electron-withdrawing group, enhances their reactivity. For instance, N-tosylaziridines readily react with nucleophiles to yield ring-opened products. In the case of 3-hydroxyazetidines, the hydroxyl group can also influence the regioselectivity of the ring-opening. Hot water has been shown to promote the ring-opening of aziridines and epoxides, acting as both a modest acid catalyst and a nucleophile, suggesting that similar conditions could be applicable to the more strained azetidine systems.
A powerful strategy for the synthesis of functionalized azetidines, including azetidinols, involves the use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These compounds undergo strain-release driven reactions where the cleavage of the central C-N bond allows for the introduction of substituents at the 1 and 3 positions of the azetidine ring. This approach provides a modular and efficient route to complex and stereochemically defined azetidines that would be challenging to prepare otherwise. The reaction is driven by the release of the significant ring strain in the bicyclic system. This methodology has been utilized in the development of enantiocontrolled syntheses of azetidine libraries for applications in chemical biology and drug discovery. The versatility of this method allows for the incorporation of a wide range of functional groups, leading to diverse azetidine derivatives.
A summary of nucleophiles and the resulting functionalized azetidines from the strain-release functionalization of 1-azabicyclobutanes is presented below:
| Nucleophile | Resulting Azetidine Functionality | Reference |
| Grignard Reagents | 3-Alkyl/Aryl-azetidines | arkat-usa.org |
| Organolithium Reagents | 3-Alkyl/Aryl-azetidines | arkat-usa.org |
| Amines | 3-Amino-azetidines | jove.com |
| Thiols | 3-Thio-azetidines | jove.com |
| Azides | 3-Azido-azetidines | jove.com |
Substituted azetidinols can undergo rearrangement reactions to form other heterocyclic systems. A notable example is the acid-mediated rearrangement of 3-hydroxyazetidines, which leads to the formation of highly substituted 2-oxazolines. acs.orgnih.govworktribe.com This transformation proceeds via a Ritter-type reaction initiated by the formation of a carbocation at the C3 position upon protonation of the hydroxyl group and subsequent loss of water. The neighboring nitrogen atom then participates in the rearrangement, leading to the five-membered oxazoline (B21484) ring. This reaction provides a novel pathway to a different class of heterocycles from readily available azetidinol (B8437883) precursors. While this is a rearrangement to a five-membered ring, it highlights the potential for azetidinols to serve as precursors to other heterocyclic structures.
Selective Functionalization at the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for functionalization, which can be used to modulate the electronic properties of the ring and to introduce a variety of substituents. Common N-functionalization reactions include acylation, sulfonylation, and alkylation. For instance, the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group is a common strategy in the synthesis and manipulation of 3-hydroxyazetidines. chemicalbook.comsigmaaldrich.comchemsrc.compharmaffiliates.com This is typically achieved by treating the azetidinol with di-tert-butyl dicarbonate. The resulting N-Boc-3-hydroxyazetidine is a stable intermediate that can be used in further synthetic transformations. The regioselectivity of subsequent reactions on the azetidine ring can be influenced by the nature of the N-substituent. For example, in 2-arylazetidines, an N-alkyl group directs lithiation to the ortho position of the aryl ring, while an N-Boc group directs lithiation to the benzylic position. rsc.org
Selective Functionalization at Azetidinol Carbon Centers (C2, C3, C4)
Functionalization of the carbon skeleton of azetidinols allows for the introduction of additional diversity and complexity. The presence of the hydroxyl group at the C3 position in (2R)-2-methylazetidin-3-ol provides a handle for further chemical modifications, either directly or by influencing the reactivity of the adjacent carbon atoms.
The development of methods for the regio- and stereoselective functionalization of the carbon atoms of the azetidine ring is crucial for the synthesis of complex, biologically active molecules. The alkylation of enolates is a powerful tool for the formation of C-C bonds with stereochemical control. uwo.caquimicaorganica.orgchempedia.info In the context of azetidinols, the hydroxyl group at C3 could potentially be oxidized to a ketone, which could then be converted to an enolate and subsequently alkylated. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter at C2.
A summary of general strategies for the regio- and stereoselective functionalization of azetidines is presented below:
| Reaction Type | Position of Functionalization | Key Features |
| ortho-Lithiation of N-alkyl-2-arylazetidines | Aryl ring | Directed by the N-alkyl group |
| α-Benzylic lithiation of N-Boc-2-arylazetidines | Benzylic position | Directed by the N-Boc group |
| Palladium-catalyzed allylic alkylation | α- to carbonyl | Requires conversion to a β-ketoester or similar |
| Strain-release functionalization of ABBs | C3 | Versatile introduction of various groups |
Chemical Modifications of the Hydroxyl Group in Azetidinols
The hydroxyl group of azetidinols, including this compound, is a key functional handle for introducing molecular diversity. However, like other alcohols, the hydroxyl moiety is a poor leaving group, necessitating its conversion into a more reactive intermediate for many transformations. libretexts.orglibretexts.org Chemical modifications typically involve activation of the –OH group or its direct replacement through various synthetic methodologies. These transformations allow for the synthesis of a wide array of functionalized azetidine derivatives.
Key chemical modifications of the azetidinol hydroxyl group include:
Activation and Nucleophilic Substitution: A common strategy to enhance the reactivity of the hydroxyl group is its conversion into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the azetidinol with tosyl chloride or mesyl chloride, respectively, typically in the presence of a base. The resulting sulfonate ester is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of various functional groups like azides, halides, and cyanides. nih.gov
Esterification: Azetidinols can undergo esterification by reacting with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The acid-catalyzed reaction with a carboxylic acid, known as Fischer esterification, is a reversible process that can be driven to completion by removing water as it forms. libretexts.org This reaction appends an acyl group to the oxygen atom, forming an ester linkage.
Etherification: The formation of ethers from azetidinols can be accomplished via methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether. msu.edu
Direct Conversion to Azides: Chemoselective conversion of the hydroxyl group to an azide (B81097) can be achieved under mild conditions, avoiding the need for a two-step activation-substitution sequence. Reagent systems such as a mixture of triphenylphosphine (B44618) (Ph₃P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and a tetrabutylammonium (B224687) azide salt (n-Bu₄NN₃) have been shown to convert a wide range of alcohols to azides efficiently. nih.gov This provides a direct route to 3-azidoazetidines, which are valuable precursors for other nitrogen-containing functionalities.
The following table summarizes potential modifications of the hydroxyl group in substituted azetidinols.
| Transformation | Reagent(s) | Product Functional Group | General Principle |
| Tosylation | Tosyl chloride (TsCl), Pyridine | O-Tosylate | Activation of the hydroxyl group into a good leaving group. |
| Esterification | Carboxylic acid, Acid catalyst | Ester | Nucleophilic acyl substitution. libretexts.org |
| Etherification | 1. NaH; 2. Alkyl halide (R-X) | Ether | Williamson ether synthesis via an alkoxide intermediate. msu.edu |
| Azidation | Ph₃P, DDQ, n-Bu₄NN₃ | Azide | Direct, chemoselective conversion of the alcohol to an azide. nih.gov |
| Halogenation | HBr or HCl (in strong acid) | Halide (Br or Cl) | Protonation of the -OH group to form a water leaving group, followed by nucleophilic attack. libretexts.org |
Elucidation of Reaction Mechanisms in Azetidine Chemistry
Understanding the intricate mechanisms of reactions involving the strained azetidine ring is crucial for optimizing existing synthetic methods and designing new ones. The elucidation of these mechanisms relies on a synergistic combination of computational modeling and experimental validation.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for investigating the reaction pathways of azetidine synthesis and functionalization. thescience.devacs.org These studies provide detailed insights into the energetics and geometries of molecules along a reaction coordinate, helping to identify intermediates and transition states—the high-energy saddle points between reactants and products. ucsb.edu
Computational approaches have been successfully applied to:
Predict Reaction Feasibility and Yield: By calculating the frontier orbital energies of reactants, researchers can predict whether a reaction, such as the photocatalyzed synthesis of azetidines from alkenes and oximes, is likely to proceed. thescience.devmit.edu These models can prescreen potential substrates, predicting which pairs will react efficiently and which will not, thereby minimizing trial-and-error experimentation. thescience.devmit.edu The models can also factor in variables that influence reaction yield, such as the availability of specific atoms for reaction. mit.edu
Elucidate Reaction Pathways: Computational studies have been instrumental in mapping the mechanisms of complex transformations. For instance, in the visible-light-mediated aza Paternò–Büchi reaction, computational analysis revealed that using ketone-derived sulfonylimines as substrates alters the reaction mechanism to favor the initial formation of the C-N bond, enabling access to specific 2,2-disubstituted azetidines. nih.gov Similarly, DFT studies have helped to justify the observed regioselectivity in palladium-catalyzed reactions by analyzing the cyclopalladation step. acs.org
Explain Stereoselectivity: The origin of stereoselectivity in asymmetric catalysis can be rationalized by analyzing the transition states of competing reaction pathways. In aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid, DFT calculations of Zimmerman-Traxler transition states have been used to explain the observed enantioselectivity. researchgate.net
Identify the Role of Catalysts and Additives: Computational models can clarify the role of different components in a reaction mixture. For example, studies have shown how a Lewis acid can facilitate proton transfer in a cycloaddition by bridging oxygen atoms in the transition state. nih.gov In other cases, computations have revealed how additives like acetic acid can prevent the formation of off-cycle intermediates in catalytic cycles, leading to improved reaction efficiency. acs.org
The table below highlights key findings from computational studies on azetidine reaction mechanisms.
| Reaction Type | Computational Method | Key Finding | Reference(s) |
| Photocatalyzed [2+2] Cycloaddition | Density Functional Theory (DFT) | Reaction success can be predicted by calculating frontier orbital energies of reactants (alkenes and oximes). | thescience.devmit.edu |
| Aza Paternò–Büchi Reaction | DFT | Substrate choice (ketone-derived sulfonylimines) tunes the mechanism to favor C-N bond formation first. | nih.gov |
| Pd-Catalyzed C-H Amination | DFT | Acetic acid additive prevents formation of off-cycle Pd intermediates; regioselectivity is electronically controlled. | acs.org |
| Azetidine-Catalyzed Aldol Reaction | DFT | Stereoselectivity originates from the specific geometry and energy of the Zimmerman-Traxler transition state. | researchgate.net |
Experimental Approaches to Mechanistic Elucidation
While computational studies provide a theoretical framework, experimental investigations are essential for validating proposed mechanisms and providing concrete evidence for reaction pathways. A variety of experimental techniques are employed to probe the mechanisms of azetidine chemistry.
Isotope Labeling Studies: One of the most definitive methods for tracing the pathway of atoms during a reaction is isotope labeling. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), the position of that atom can be tracked in the products and intermediates. This technique has been used to elucidate the biosynthetic origin of the azetidine ring, confirming it arises from azetidine-2-carboxylic acid. rsc.org
Kinetic Analysis: Studying the rate of a reaction as a function of reactant and catalyst concentrations can help to derive a rate law. This mathematical expression provides critical information about the composition of the species involved in the rate-determining step of the reaction. Detailed kinetic studies were performed to understand the mechanism of a palladium-catalyzed C-H activation aziridination, leading to an improved reaction protocol. acs.org
Spectroscopic Identification of Intermediates: Proposed intermediates in a reaction mechanism can sometimes be observed directly or trapped and characterized. High-Resolution Mass Spectrometry (HRMS) has been used to identify a catalytically active copper complex in the synthesis of azetidine nitrones. acs.org In another study on the acid-mediated decomposition of aryl azetidines, both HRMS and NMR spectroscopy were used to detect and structurally assign lactone and lactam intermediates, confirming the proposed decomposition pathway. nih.gov
Photophysical and Quenching Experiments: For photochemical reactions, specific experiments can be designed to determine the nature of the excited state involved (e.g., singlet vs. triplet). In the development of an aza Paternò–Büchi reaction to form azetidines, mechanistic experiments, likely including quenching studies, were conducted that supported a mechanism proceeding through a triplet excited state. rsc.org
Stereochemical Outcomes: The stereochemistry of the products can provide significant insight into the reaction mechanism. The high enantioselectivity observed in the ring-opening of azetidines promoted by a chiral catalyst supports a mechanism involving specific noncovalent interactions between the catalyst and the substrate in the transition state. acs.org
The following table summarizes common experimental methods and their applications in studying azetidine reaction mechanisms.
| Experimental Technique | Application/Information Gained | Example in Azetidine Chemistry | Reference(s) |
| Isotope Labeling | Traces the path of atoms from reactants to products. | Elucidating the biosynthetic origin of the azetidine ring. | rsc.org |
| Kinetic Studies | Determines the rate law and identifies the rate-determining step. | Understanding the role of additives in a Pd-catalyzed C-H activation. | acs.org |
| HRMS & NMR Spectroscopy | Detects and characterizes transient intermediates. | Identifying catalyst complexes and decomposition products. | acs.orgnih.gov |
| Photophysical Studies | Determines the nature of the excited state (singlet/triplet) in photochemical reactions. | Corroborating a triplet-manifold mechanism for the aza Paternò–Büchi reaction. | rsc.org |
| Stereochemical Analysis | Provides insight into the geometry of the transition state. | Supporting a proposed catalytic model in enantioselective ring-opening reactions. | acs.org |
Structural Characterization and Conformational Dynamics of 2r 2 Methylazetidin 3 Ol and Substituted Azetidines
Quantification and Impact of Ring Strain in Azetidine (B1206935) Systems
The four-membered azetidine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain is a defining feature of azetidine systems, profoundly influencing their stability and chemical reactivity.
The ring strain of the parent azetidine molecule has been quantified to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained three-membered aziridine (B145994) ring (approximately 27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidine (B122466) ring (approximately 5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique balance of stability for isolation and handling, coupled with sufficient reactivity for synthetic transformations. rsc.org
Conformational Preferences and Puckering of Substituted Azetidine Rings
Unlike planar aromatic rings, the saturated azetidine ring is not flat. It adopts a puckered or bent conformation to alleviate some of the torsional strain that would be present in a planar arrangement. The degree and nature of this puckering are sensitive to the substitution pattern on the ring.
A gas-phase electron diffraction study has shown that the parent azetidine molecule has a dihedral angle of 37°, indicating a significantly puckered conformation. rsc.org For substituted azetidines like (2R)-2-methylazetidin-3-ol, the puckering is a dynamic equilibrium between two or more conformers.
Factors Governing Ring Puckering: Steric, Electronic, and Solvent Effects
The conformational equilibrium of a substituted azetidine ring is dictated by a delicate balance of several factors:
Steric Effects: The spatial arrangement of substituents on the azetidine ring plays a crucial role in determining the preferred pucker. Bulky substituents will tend to adopt positions that minimize steric hindrance. In the case of this compound, the methyl and hydroxyl groups will influence the equilibrium between different puckered conformations to minimize unfavorable steric interactions. For instance, a conformation where a bulky substituent is in a pseudo-equatorial position is generally favored over one where it is in a more crowded pseudo-axial position.
Electronic Effects: The electronic properties of substituents can also significantly influence the ring's conformation. Computational studies on fluorinated azetidine derivatives have demonstrated that electrostatic interactions, such as a favorable interaction between a C-F dipole and the nitrogen atom's lone pair or a positive charge on the nitrogen, can alter the ring pucker. researchgate.net For this compound, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom could be a significant electronic factor influencing the conformational preference.
Solvent Effects: The surrounding solvent medium can impact the conformational equilibrium by preferentially stabilizing one conformer over another. Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents may favor less polar conformations. researchcommons.org Furthermore, solvents capable of hydrogen bonding can interact with the hydroxyl group and the nitrogen atom of this compound, thereby influencing the puckering of the ring.
Nitrogen Inversion and its Influence on Azetidine Conformation
The nitrogen atom in an azetidine ring is typically sp³-hybridized and pyramidal, meaning the substituent on the nitrogen can be in one of two orientations relative to the ring. The process by which the nitrogen atom and its substituent pass through a planar transition state to invert their configuration is known as nitrogen inversion.
Stereochemical Analysis and Absolute Configuration Determination
The presence of stereocenters in this compound necessitates the use of specific analytical techniques to determine both the relative and absolute stereochemistry of the molecule.
Spectroscopic Methods for Relative and Absolute Stereochemistry (e.g., NMR, Chiroptical Techniques)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on the azetidine ring. Key NMR parameters used for this purpose include:
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. In azetidine systems, it has been observed that cis coupling constants (Jcis) are generally larger (e.g., 8.4-8.9 Hz) than trans coupling constants (Jtrans) (e.g., 5.8-7.9 Hz). ipb.pt This difference allows for the assignment of the relative stereochemistry of substituents at the C2 and C3 positions.
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can be used to deduce the relative stereochemistry. For example, an NOE between the C2-methyl group and the C3-hydroxyl proton in this compound would suggest a cis relationship.
Chiroptical Techniques , such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are instrumental in determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained ECD or VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (2R,3S) configuration), the absolute stereochemistry can be unambiguously assigned.
X-ray Diffraction Analysis for Solid-State Conformation and Absolute Configuration
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can precisely locate each atom in the crystal lattice, providing detailed information about bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, if a suitable single crystal can be obtained, X-ray diffraction can be used to determine not only the solid-state conformation, including the specific puckering of the azetidine ring, but also the absolute configuration of all stereocenters through the use of anomalous dispersion, typically when a heavy atom is present in the structure or by using a chiral reference.
Advanced Computational Studies of Azetidine Conformations
Advanced computational studies have become indispensable tools for elucidating the complex conformational landscapes of azetidine and its derivatives. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the structural dynamics and stability of these four-membered rings, complementing experimental data and helping to rationalize their chemical behavior. nih.govnih.gov
The effect of substituents on ring pucker is particularly evident in computational studies of fluorinated azetidine derivatives. researchgate.net Quantum-chemical calculations have demonstrated that the electronegativity and size of a substituent can invert the preferred ring pucker. For example, in a neutral fluorinated azetidine, the ring puckers to place the fluorine atom distant from the nitrogen atom. However, in its charged derivative, the ring conformation inverts to bring the fluorine atom closer to the positively charged nitrogen, indicating a favorable charge-dipole interaction. researchgate.net This highlights the subtle interplay of electronic and steric effects in determining conformational stability.
Table 1: Calculated Dihedral Angles in Substituted Azetidines
| Compound | Substituent | State | Calculated N–C–C–X Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| Fluorinated Azetidine (Neutral) | -F | Neutral | 137.2 | researchgate.net |
| Fluorinated Azetidine (Charged) | -F | Charged | 100.0 | researchgate.net |
| Non-fluorinated Control | -H | Charged | 102.3 | researchgate.net |
DFT calculations have also been crucial in understanding the dynamics of more complex systems, such as lithiated azetidines used in asymmetric synthesis. nih.govuniba.it Studies on N-alkyl 2-oxazolinylazetidines revealed that the lithiated intermediates are chemically stable but configurationally labile. nih.gov DFT calculations, supported by in-situ FT-IR experiments, suggested the involvement of equilibrating diastereomeric species and rationalized the observed stereoconvergence. nih.govuniba.it These computational models considered the dynamics at the azetidine nitrogen atom and the inversion at the carbon-lithium (C-Li) center, providing a comprehensive picture of the reaction mechanism. nih.gov
Furthermore, computational models are now being used predictively to guide the synthesis of azetidines. thescience.devmit.edu By calculating the frontier orbital energies of potential reactants, researchers can predict whether a reaction to form an azetidine ring is likely to be successful. mit.edu This approach, which combines computational screening with experimental validation, accelerates the discovery of new synthetic methodologies and allows for the rational design of complex azetidine-containing molecules. thescience.devmit.edu
Advanced Applications of 2r 2 Methylazetidin 3 Ol and Azetidine Building Blocks in Chemical Science
Chiral Azetidine (B1206935) Scaffolds as Privileged Building Blocks in Asymmetric Synthesis
Chiral azetidines are considered privileged building blocks in asymmetric synthesis due to their rigid, conformationally constrained structure which can effectively transfer stereochemical information. birmingham.ac.uk The defined spatial arrangement of substituents on the azetidine ring allows for the creation of highly organized chiral environments, crucial for inducing high levels of stereoselectivity in chemical reactions. This has led to their increasing use in the synthesis of complex molecules and as the core of chiral catalysts and ligands. nih.govresearchgate.net Synthesizing these valuable chiral azetidines can be achieved through various methods, including enantioselective approaches that bypass the need for chiral pool starting materials, thus providing straightforward access to either enantiomer from simple aldehydes and organocatalysts. nih.gov
The unique structural properties of azetidines make them excellent scaffolds for the design of chiral ligands and organocatalysts. birmingham.ac.uk Since the 1990s, a variety of these catalysts have been developed and successfully used to control chirality in numerous chemical transformations. birmingham.ac.uk
For instance, chiral azetidine-containing ligands have been synthesized and complexed with metals like zinc to create effective catalysts. One such application is in the asymmetric Michael addition of phosphites, where the rigidity of the azetidine scaffold enhances the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org Similarly, new chiral ligands derived from azetidine and (R)-BINOL have been used to create in situ generated magnesium catalysts for the asymmetric ring-opening of aziridines with tetrazoles, yielding products with high enantioselectivities. researchgate.net
In the realm of organocatalysis, azetidine derivatives have proven to be effective alternatives to more common structures like proline. L-azetidine carboxylic acid, for example, has been used as a catalyst in the electrophilic amination of ketones and aldehydes. researchgate.net Furthermore, chiral hydroxyazetidine ligands have been used to synthesize novel zinc complexes that show catalytic activity. researcher.life The development of these catalysts highlights the versatility of the azetidine framework in creating tailored catalytic systems for specific asymmetric transformations. researchgate.net
Azetidine-based catalysts have enabled a wide array of enantioselective transformations, consistently delivering products with high levels of stereocontrol. These reactions include key carbon-carbon bond-forming reactions that are fundamental in organic synthesis. birmingham.ac.uk
For example, azetidine-derived catalysts have been successfully employed in:
Friedel-Crafts Alkylations: Creating chiral centers through the alkylation of aromatic rings. birmingham.ac.uk
Henry Reactions: The asymmetric addition of a nitroalkane to an aldehyde to form β-nitro alcohols. birmingham.ac.uk
Michael-type Reactions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.orgbirmingham.ac.uk
Diethylzinc (B1219324) Addition: The addition of diethylzinc to aldehydes, catalyzed by N-substituted-azetidinyl(diphenylmethyl)methanols, achieves high levels of enantioselectivity for both aromatic and aliphatic aldehydes. researchgate.net
A notable advancement is the enantioselective ring-opening of meso-azetidines. Using chiral phosphoric acids derived from BINOL or SPINOL as catalysts, the desymmetrization of azetidines with thiols as nucleophiles can be achieved with excellent enantiomeric excess (>90% ee). rsc.org Another innovative approach uses a chiral squaramide hydrogen-bond donor catalyst for the highly enantioselective ring-opening of 3-substituted azetidines with various halides, achieving excellent yields and enantioselectivities (up to 97% ee) across a broad range of substrates. acs.org
The table below summarizes the performance of various azetidine-based catalysts in different enantioselective transformations.
| Transformation | Catalyst/Ligand Type | Substrate Example | Enantiomeric Excess (ee) |
|---|---|---|---|
| Diethylzinc Addition to Aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanol | Aromatic and Aliphatic Aldehydes | High |
| Asymmetric Ring-Opening of Aziridines | Azetidine-(R)-BINOL Ligand with Mg(II) | meso-Aziridines | Good |
| Enantioselective Ring-Opening of Azetidines | Chiral Squaramide H-bond Donor | 3-Substituted Azetidines | Up to 97% |
| Enantioselective Desymmetrization of Azetidines | BINOL-type Chiral Phosphoric Acid | meso-Azetidines with Thiols | >90% |
| [2+2] Cycloaddition | B(C6F5)3/Chiral Phosphoric Acid | Ketimines and Aryl Vinyl Selenides | Up to 96:4 er |
| Copper-Catalyzed Boryl Allylation | Cu/Bisphosphine | Azetines | High |
Integration of Azetidine Units in Peptidomimetics and Conformationally Constrained Peptides
The incorporation of azetidine-based amino acids into peptides is a powerful strategy for creating peptidomimetics with unique structural and functional properties. The strained four-membered ring introduces significant conformational constraints, influencing the secondary structure of peptide chains. acs.org
The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small head-to-tail cyclic peptides. ljmu.ac.ukresearchgate.net The incorporation of this unit significantly improves the cyclization yields of tetra-, penta-, and hexapeptides. ljmu.ac.uk Furthermore, these azetidine-containing macrocycles exhibit enhanced stability towards proteases compared to their all-amino acid counterparts. ljmu.ac.uk
The synthesis of novel, non-natural azetidine-based amino acids provides access to a wider library of building blocks for protein engineering. acs.org For example, a practical two-step procedure has been developed for the synthesis of enantioenriched 2-azetinylcarboxylic acids, which can be reduced asymmetrically and incorporated into di- and tripeptides. acs.org These unusual architectures are of great interest for studying azetidine-containing secondary structures and designing new bioactive molecules. acs.org
Advanced Materials Research and Polymerization Strategies Involving Azetidine Monomers
Azetidine monomers are valuable building blocks for the synthesis of polyamines, which have a wide range of important applications, including antibacterial coatings, CO2 adsorption, and non-viral gene transfection. rsc.orgutwente.nl The polymerization of azetidines typically proceeds through a cationic ring-opening polymerization (CROP) mechanism, driven by the relief of ring strain. utwente.nlrsc.org
The polymerization of unsubstituted azetidine, for instance, yields hyperbranched poly(trimethylenimine) (hbPTMI). utwente.nlrsc.org However, controlling the polymerization of N-substituted azetidines can be challenging. rsc.org The basicity of the nitrogen atom plays a crucial role; for unsubstituted azetidine, the monomer is more basic than the resulting polymer chain, leading to proton transfer and the formation of dimers and a hyperbranched structure. utwente.nlresearchgate.net
To achieve better control over the polymer structure and produce linear polyamines, anionic ring-opening polymerization (AROP) of N-sulfonyl activated azetidines has been developed. rsc.org This strategy allows for the synthesis of linear poly(trimethylenimine) (LPTMI) with controlled molecular weights and low dispersity after the reductive removal of the sulfonyl activating groups. nih.gov
Recent research has explored the AROP of various N-(alkylsulfonyl)azetidines and N-(tolylsulfonyl)azetidines. nih.govnsf.gov The kinetics of these polymerizations are influenced by the nature of the sulfonyl substituent. nsf.gov This controlled "living" polymerization has also enabled the synthesis of novel block copolymers by combining different sulfonyl-activated aziridine (B145994) and azetidine monomers in a one-pot reaction. nih.gov These advances in polymerization strategies are expanding the scope of macromolecular architectures that can be created from azetidine monomers, paving the way for new functional materials. rsc.orgrsc.org
Future Perspectives and Emerging Research Avenues in 2r 2 Methylazetidin 3 Ol Chemistry
Advancements in Green and Sustainable Synthetic Methodologies for Chiral Azetidinols
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign methods for synthesizing chiral molecules like (2R)-2-methylazetidin-3-ol. Key areas of advancement include biocatalysis and continuous flow chemistry, which offer significant advantages over traditional synthetic routes in terms of waste reduction, energy efficiency, and safety.
Biocatalysis:
Enzymes are emerging as powerful tools for the enantioselective synthesis of chiral azetidines. Researchers have successfully employed biocatalytic methods to overcome challenges in asymmetric synthesis, which are often difficult to address with conventional chemical catalysts. thieme-connect.com For instance, a notable development is the biocatalytic one-carbon ring expansion of aziridines to azetidines using an engineered cytochrome P411 enzyme. thieme-connect.com This method provides access to highly enantiopure azetidines and highlights the potential of directed evolution to create enzymes with novel catalytic activities for synthesizing complex molecules. thieme-connect.com The confinement of reactive intermediates within the enzyme's active site is crucial for achieving high chemo- and enantioselectivity, a level of control that is often challenging to replicate with traditional catalysts. thieme-connect.com
Continuous Flow Chemistry:
Continuous flow synthesis is another green technology gaining traction in the synthesis of azetidine (B1206935) derivatives. nih.gov This approach offers precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents or unstable intermediates. researchgate.net The development of telescoped continuous flow protocols, where multiple reaction steps are performed in a continuous sequence without isolating intermediates, further enhances the efficiency and sustainability of the process. researchgate.netnih.govacs.org For example, a continuous flow synthesis of 2-substituted azetines and 3-substituted azetidines has been developed using a common synthetic precursor, demonstrating the versatility and efficiency of this technology. nih.govacs.org The use of environmentally responsible solvents, such as cyclopentylmethyl ether (CPME), in these flow systems further contributes to the green credentials of the synthesis. uniba.it
| Methodology | Key Advantages | Challenges | Potential Impact on this compound Synthesis |
|---|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. thieme-connect.com | Enzyme stability and availability, substrate scope limitations. | Direct and highly selective synthesis, minimizing the need for chiral resolution steps. |
| Continuous Flow Chemistry | Enhanced safety, improved scalability, precise process control, potential for automation. nih.govresearchgate.net | Initial setup costs, potential for clogging with solid materials. | Safer and more efficient large-scale production with consistent quality. |
Integration of Machine Learning and Artificial Intelligence in Azetidine Chemistry Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, including the chemistry of azetidines. These computational tools can accelerate the discovery of new reactions, optimize reaction conditions, and predict the properties of novel molecules, thereby streamlining the drug discovery and development process.
Reaction Prediction and Optimization:
De Novo Drug Design:
Machine learning algorithms can also be used for the de novo design of novel azetidine-containing compounds with desired biological activities. By learning the relationships between chemical structure and biological function, these models can generate new molecular structures that are optimized for specific therapeutic targets. This approach has the potential to significantly accelerate the identification of new drug candidates.
| Application Area | Specific Task | Potential Benefits |
|---|---|---|
| Reaction Prediction | Predicting the products of unknown reactions. mit.edu | Discovery of novel synthetic pathways. |
| Optimizing reaction conditions (e.g., catalyst, solvent, temperature). | Improved reaction yields and reduced development time. | |
| De Novo Design | Generating novel azetidine derivatives with desired properties. | Accelerated discovery of new drug candidates. |
| Property Prediction | Predicting physicochemical and ADME properties. | Early identification of promising lead compounds. nih.gov |
Discovery of Novel Reactivity Patterns and Transformation Strategies for Azetidine Ring Systems
The inherent ring strain of the azetidine core imparts unique reactivity, making it a versatile scaffold for further chemical transformations. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net Ongoing research is focused on uncovering new reactivity patterns and developing innovative strategies to functionalize the azetidine ring, leading to a diverse range of novel compounds.
Strain-Release Functionalization:
The concept of "build and release" leverages the strain energy of the four-membered ring to drive subsequent functionalization reactions. beilstein-journals.orgnih.govresearchgate.net This strategy involves the initial synthesis of a strained azetidine intermediate, which then undergoes a ring-opening or ring-expansion reaction to introduce new functional groups and create more complex molecular architectures. beilstein-journals.orgnih.govresearchgate.net For example, photochemically generated azetidinols can undergo ring-opening reactions to produce highly functionalized acyclic compounds. beilstein-journals.orgnih.govresearchgate.net This approach provides a powerful tool for accessing molecular diversity from a common azetidine precursor.
Novel Cycloaddition Reactions:
Researchers are exploring new cycloaddition strategies to construct and functionalize azetidine rings with high stereocontrol. springernature.comresearcher.life These methods offer efficient ways to build the azetidine core and introduce multiple stereocenters in a single step. For instance, enantioselective [2+2] cycloaddition reactions have been developed for the synthesis of chiral azetidines. researcher.life
C-H Functionalization:
Direct C-H functionalization of the azetidine ring represents a highly atom-economical approach to introduce new substituents. While still a developing area, advances in catalysis are expected to provide new methods for the selective modification of C-H bonds on the azetidine scaffold, avoiding the need for pre-functionalized starting materials.
Application of Advanced Spectroscopic and Analytical Techniques for Azetidinol (B8437883) Characterization
The unambiguous characterization of chiral azetidinols and their derivatives is crucial for understanding their structure-activity relationships. The development and application of advanced spectroscopic and analytical techniques are playing a pivotal role in this endeavor.
Advanced NMR Spectroscopy:
Modern NMR techniques, including two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are indispensable for determining the constitution and relative stereochemistry of substituted azetidines. For chiral molecules like this compound, chiral derivatizing agents and chiral solvating agents can be used in conjunction with NMR to determine enantiomeric purity.
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized azetidine derivatives. acs.org Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the parent ion. Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used to monitor reaction progress and assess the purity of products. acs.org
X-ray Crystallography:
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline azetidinols, including their absolute stereochemistry. This technique is invaluable for validating the stereochemical outcome of asymmetric syntheses and for studying the conformational preferences of the azetidine ring.
| Technique | Information Provided | Application in this compound Research |
|---|---|---|
| Advanced NMR Spectroscopy | Connectivity, relative stereochemistry, enantiomeric purity. | Confirmation of structure and stereochemical integrity during synthesis and functionalization. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. acs.org | Unambiguous identification of novel derivatives. |
| X-ray Crystallography | Absolute three-dimensional structure. | Definitive proof of stereochemistry and conformational analysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
